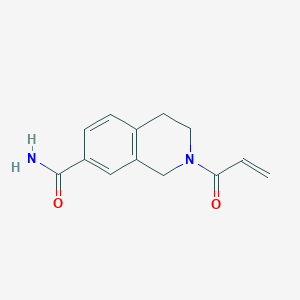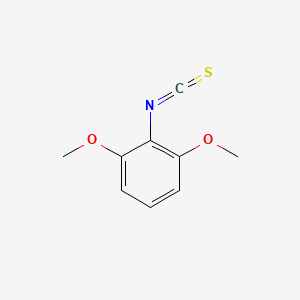![molecular formula C40H28O2S B2531852 (R)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol CAS No. 863659-89-6](/img/structure/B2531852.png)
(R)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (R)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol is a chiral naphthalene derivative with potential applications in organic synthesis and materials science. While the provided papers do not directly discuss this compound, they do provide insights into related structures and reactions that can be informative for understanding its properties and synthesis.
Synthesis Analysis
The synthesis of related naphthalene derivatives is described in the papers. For instance, the synthesis of dinuclear Rh and Ir complexes derived from diaminonaphthalene is detailed, which involves carbonylation of 1,5-cyclooctadiene derivatives . Additionally, a rhodium-catalyzed asymmetric one-pot transesterification and [2 + 2 + 2] cycloaddition is developed to produce enantioenriched tricyclic phthalides . These methods could potentially be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions to suit the specific structure of the target compound.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction. For example, the structure of a Rh complex with a square planar coordination around the rhodium atom has been elucidated . This type of structural analysis is crucial for understanding the geometry and stereochemistry of complex organic molecules, including this compound.
Chemical Reactions Analysis
The papers discuss various chemical reactions involving naphthalene derivatives. The atmospheric oxidation mechanism of 2-methylnaphthalene provides insights into the reactivity of naphthalene rings with radicals and oxygen species . This information can be useful in predicting the reactivity of this compound under similar conditions.
Physical and Chemical Properties Analysis
The synthesis and properties of S,R-alternating octinaphthalenes are explored, including the comparison of physical properties such as specific optical rotations and chemical shifts in NMR . These findings can be extrapolated to understand the physical and chemical properties of this compound, particularly in terms of its chiroptical properties and behavior in chromatographic techniques.
Aplicaciones Científicas De Investigación
Synthesis and Immunological Applications
A significant application of compound derivatives similar to (R)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol is in the area of immunosuppressive drugs. For instance, a study synthesized a series of 2-substituted 2-aminopropane-1,3-diols to evaluate their lymphocyte-decreasing effect and immunosuppressive effect on rat skin allograft. The study identified FTY720, a compound with substantial activity, showing promise as an immunosuppressive drug for organ transplantation (Kiuchi et al., 2000).
Environmental Toxicology and Protection
Another stream of research focuses on the toxicological effects of phthalate compounds, which share structural similarities with this compound. One study explored the nephrotoxicity mechanism of Di-(2-ethylhexyl) phthalate (DEHP) in quail, revealing that DEHP exposure induced oxidative stress and endoplasmic reticulum (ER) degeneration. It was found that DEHP-induced nephrotoxicity is associated with activating Nrf2-mediated antioxidant defense response and UPR signaling pathway (Zhao et al., 2018).
Mechanistic and Metabolic Studies
Furthermore, the metabolism and biological interactions of structurally complex compounds like this compound are subjects of intense research. Studies delve into the metabolism of polycyclic compounds, examining how they transform within biological systems and interact with various enzymes and receptors. For example, the metabolism of polycyclic compounds, including the transformation of dihydrodihydroxy compounds to various metabolites, has been extensively studied in animals, providing insights into the complex metabolic pathways of aromatic hydrocarbons (Boyland & Sims, 1962).
Propiedades
IUPAC Name |
1-(2-hydroxy-3-naphthalen-2-ylnaphthalen-1-yl)-3-naphthalen-2-ylnaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26O2/c41-39-35(31-19-17-25-9-1-3-11-27(25)21-31)23-29-13-5-7-15-33(29)37(39)38-34-16-8-6-14-30(34)24-36(40(38)42)32-20-18-26-10-2-4-12-28(26)22-32/h1-24,41-42H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSCVMJLGBQKID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4C(=C3O)C5=C(C(=CC6=CC=CC=C65)C7=CC8=CC=CC=C8C=C7)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Naphthyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2531778.png)

![1-[4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2531780.png)
![Ethyl 1-[(6-ethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2531781.png)




![ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate](/img/structure/B2531790.png)

